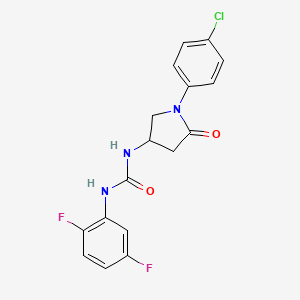
1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(2,5-difluorophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This would typically include the compound’s systematic name, its molecular formula, and its structural formula.
Synthesis Analysis
This would involve a detailed description of the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its bond lengths and angles, its stereochemistry (if applicable), and any interesting structural features.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound undergoes, including the reaction conditions and the products formed.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Aplicaciones Científicas De Investigación
Electronic and Optical Properties
- A novel chalcone derivative, closely related to the queried compound, has been studied for its electronic and optical properties. The research found that the compound exhibits significant second and third harmonic generation values, indicating superior properties for optoelectronic device fabrications (Shkir et al., 2018).
Structural Insights and Molecular Interactions
- The structural analysis of a closely related compound revealed insights into its molecular conformation, highlighting intramolecular and intermolecular hydrogen bonding which plays a critical role in determining its physical and chemical properties (Yan et al., 2007).
Anticancer Activity
- Diaryl ureas, including molecules similar to the queried compound, have been designed and evaluated for their anticancer activity. Certain derivatives have shown significant antiproliferative effects on various cancer cell lines, marking them as potential anticancer agents (Jian Feng et al., 2020).
Insecticidal Action and Chitin Synthesis Inhibition
- Compounds from the benzoylurea class, to which the queried molecule is related, have been identified as potent inhibitors of chitin synthesis in insects. This mode of action results in defective cuticle formation, leading to the insecticidal effect of these compounds (Mulder & Gijswijt, 1973).
Allosteric Modulation of Receptors
- Research on a molecule structurally similar to the queried compound has demonstrated its role as an allosteric antagonist of cannabinoid CB1 receptors. This indicates potential therapeutic applications in modulating receptor activity within the central nervous system (Wang et al., 2011).
Safety And Hazards
This would involve a discussion of any safety concerns associated with the compound, such as its toxicity, flammability, or environmental impact.
Direcciones Futuras
This would involve a discussion of potential future research directions, such as new synthetic methods, new reactions, or new applications for the compound.
Please note that the availability of this information can vary depending on how well-studied the compound is. For a novel or less-studied compound, some or all of this information may not be available. In such cases, experimental studies may be needed to determine these properties.
Propiedades
IUPAC Name |
1-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3-(2,5-difluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClF2N3O2/c18-10-1-4-13(5-2-10)23-9-12(8-16(23)24)21-17(25)22-15-7-11(19)3-6-14(15)20/h1-7,12H,8-9H2,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFJHSXVUABXGGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Cl)NC(=O)NC3=C(C=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClF2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(2,5-difluorophenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(3,4-dichlorophenyl)methyl]-3-sulfanylidene-2H-1,2,4-triazin-5-one](/img/structure/B2794697.png)
![2-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2794698.png)
![N-(2-ethoxyphenyl)-N'-[1-(propylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea](/img/structure/B2794700.png)
![3,5-Dinitrobenzoic acid; [(4-cyanophenyl)sulfanyl]methanimidamide](/img/structure/B2794701.png)
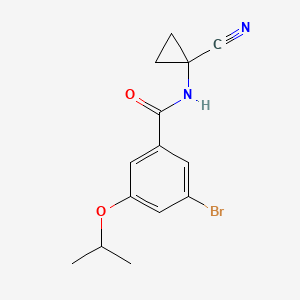
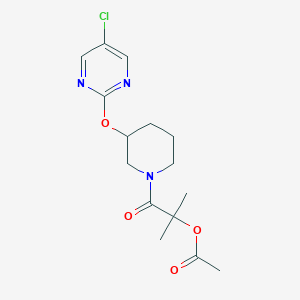
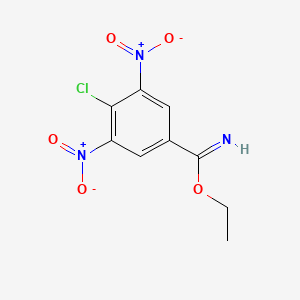
![Tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate](/img/no-structure.png)
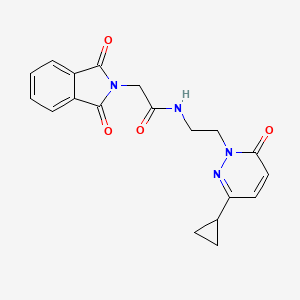
![4-({[(4-Fluorophenyl)methyl]amino}methyl)oxan-4-ol](/img/structure/B2794711.png)
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)butyramide](/img/structure/B2794714.png)
![[2-chloro-4-[(E)-3-(4-chloro-2-nitroanilino)-2-cyano-3-oxoprop-1-enyl]phenyl] 4-methoxybenzoate](/img/structure/B2794715.png)
![N-Methyl-1-oxa-2,9-diazaspiro[4.5]dec-2-ene-3-carboxamide](/img/structure/B2794716.png)
![N-(5-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide](/img/structure/B2794717.png)